N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide
Description
N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, a pyridinyl group, and an oxazole ring
Properties
IUPAC Name |
N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(17-14-25-19(22-17)15-8-2-1-3-9-15)23(16-10-4-5-11-16)18-12-6-7-13-21-18/h1-3,6-9,12-14,16H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDWGYMARCCQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2=CC=CC=N2)C(=O)C3=COC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the phenyl and pyridinyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-phenyl-N-pyridin-2-yl-1,3-oxazole-4-carboxamide: shares similarities with other oxazole derivatives, such as:
Uniqueness
The presence of the cyclopentyl, phenyl, and pyridinyl groups enhances its versatility and effectiveness in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
